molecular formula C23H27ClN2O5 B12362459 Quinaprilat hydrochloride

Quinaprilat hydrochloride

Cat. No.: B12362459
M. Wt: 446.9 g/mol
InChI Key: YQJDLRLEBDSBCP-ZAFWUOJLSA-N
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Description

Quinaprilat hydrochloride is a potent angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. It is the active metabolite of quinapril, which is a prodrug. This compound works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinaprilat hydrochloride involves several steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or an acid addition salt of quinapril, such as this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving crystallization and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Quinaprilat hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and cyclization.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinaprilat and its diketopiperazine derivatives. These reactions are crucial for understanding the stability and degradation pathways of the compound .

Scientific Research Applications

Quinaprilat hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Quinaprilat hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart .

Comparison with Similar Compounds

Quinaprilat hydrochloride is often compared with other ACE inhibitors such as enalaprilat, lisinopril, and captopril.

Similar Compounds

Uniqueness

This compound is unique due to its high potency and specific pharmacokinetic properties, making it a valuable option in the management of hypertension and heart failure. Its ability to be used in combination with other antihypertensive agents further enhances its therapeutic utility .

Properties

Molecular Formula

C23H27ClN2O5

Molecular Weight

446.9 g/mol

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C23H26N2O5.ClH/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H/t15-,19-,20-;/m0./s1

InChI Key

YQJDLRLEBDSBCP-ZAFWUOJLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

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